(S)-2-(3,4-dichlorobenzyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
(2S)-2-[(3,4-dichlorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1 |
InChI Key |
QDAOUERSYUOTTJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CC(NC1)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Investigating the Role of Chiral Pyrrolidine Derivatives in Asymmetric Catalysis and Advanced Organic Synthesis
(S)-2-(3,4-dichlorobenzyl)pyrrolidine as a Chiral Building Block in Complex Molecule Synthesis
The utility of this compound as a chiral building block lies in its predefined stereochemistry at the C2 position of the pyrrolidine (B122466) ring. This specific spatial arrangement is crucial for inducing chirality in subsequent synthetic transformations. The 3,4-dichlorobenzyl substituent introduces specific steric and electronic properties that can influence the reactivity and selectivity of reactions in which it is involved.
While specific examples detailing the extensive use of this compound in the synthesis of complex molecules are not widely documented in publicly available literature, its structural motif is analogous to other 2-substituted pyrrolidines that are fundamental in medicinal chemistry and materials science. The synthesis of such chiral pyrrolidines often starts from readily available precursors like (S)-proline or its derivatives, which are then chemically modified to introduce the desired substituent at the 2-position.
The general synthetic approach to C2-substituted pyrrolidines often involves the modification of L-proline. tcichemicals.com For instance, the carboxylic acid group of proline can be reduced to an alcohol to form prolinol, which can then undergo further reactions to introduce a benzyl (B1604629) group. Alternatively, alkylation or arylation reactions can be performed on protected proline derivatives to achieve the desired C2-substitution. The 3,4-dichlorophenyl moiety itself is a common substituent in pharmacologically active compounds, suggesting that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
Design and Application of Pyrrolidine-Based Organocatalysts and Ligands
The design of effective organocatalysts and ligands often relies on the principle of mimicking the active sites of enzymes. Chiral pyrrolidine derivatives have been at the forefront of this endeavor, with the secondary amine of the pyrrolidine ring playing a key role in the catalytic cycle.
Proline-Derived and Prolinol-Related Organocatalysts in Asymmetric Transformations
The success of L-proline as an organocatalyst in a wide range of asymmetric transformations, such as aldol (B89426) and Mannich reactions, has spurred the development of a vast number of derivatives. wikipedia.orgrsc.org These modifications aim to enhance the catalyst's solubility, activity, and stereoselectivity. organic-chemistry.org Common strategies include the derivatization of the carboxylic acid group of proline or the hydroxyl group of prolinol.
While direct applications of this compound as a catalyst are not extensively reported, its structure suggests potential as a scaffold for new organocatalysts. The introduction of the 3,4-dichlorobenzyl group could influence the steric environment around the catalytic center, potentially leading to different or improved selectivity compared to simpler proline derivatives. The electronic-withdrawing nature of the chlorine atoms on the benzyl ring could also modulate the acidity and nucleophilicity of the pyrrolidine nitrogen, thereby affecting its catalytic activity.
Mechanistic Understanding of Aminocatalysis Involving Pyrrolidine Derivatives
The catalytic activity of pyrrolidine-based organocatalysts is primarily based on two key mechanistic pathways: iminium ion formation and enamine chemistry. These pathways allow for the activation of carbonyl compounds towards nucleophilic or electrophilic attack, respectively.
In reactions involving α,β-unsaturated aldehydes or ketones, the secondary amine of the pyrrolidine catalyst reacts to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. The stereochemistry of the product is controlled by the chiral environment created by the catalyst, which directs the nucleophile to one of the two faces of the iminium ion. The design of the catalyst, including the nature of the substituent at the C2 position, is critical in creating a well-defined chiral pocket to achieve high enantioselectivity.
Alternatively, when the pyrrolidine catalyst reacts with a saturated aldehyde or ketone, it forms a chiral enamine. This transformation raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, turning it into a potent nucleophile that can react with various electrophiles. wikipedia.org The stereochemical outcome of the reaction is again dictated by the chiral scaffold of the catalyst, which controls the facial selectivity of the enamine's attack on the electrophile. The steric and electronic properties of the C2-substituent, such as the 3,4-dichlorobenzyl group, would play a significant role in modulating the reactivity and stereoselectivity of the enamine intermediate.
Advanced Analytical and Spectroscopic Characterization of Chiral Pyrrolidine Derivatives
Methodologies for Enantiomeric Purity Determination of Chiral Amines
The determination of the enantiomeric purity of chiral amines is fundamental in fields such as asymmetric synthesis, pharmacology, and biochemistry. rsc.org While methods like optical rotation and traditional chromatography on chiral stationary phases (CSPs) are widely used, a suite of advanced spectroscopic techniques offers rapid, reliable, and highly detailed analysis. rsc.orgacs.org These methods are often based on the principle of converting a pair of enantiomers, which are otherwise indistinguishable by many spectroscopic techniques, into a pair of diastereomers, which possess different physical and spectral properties. rsc.orgwikipedia.org This conversion can be achieved through either covalent bonding or non-covalent interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, straightforward, and convenient tool for determining the enantiomeric excess (ee) of chiral molecules, including primary and secondary amines. acs.orgacs.org In their pure form, enantiomers are isochronous and thus exhibit identical NMR spectra. To achieve enantiodifferentiation, a chiral auxiliary is introduced to create a diastereomeric environment, leading to distinct and resolvable signals for each enantiomer. rsc.orgacs.org The relative integration of these diastereotopic signals in the NMR spectrum allows for the direct and accurate calculation of the enantiomeric excess. acs.orgresearchgate.net
Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react covalently with the chiral analyte to form a stable pair of diastereomers. wikipedia.orgacs.org These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. acs.org
A widely recognized CDA for amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often referred to as Mosher's acid. acs.org Reaction of a racemic amine with enantiopure Mosher's acid chloride yields a mixture of diastereomeric amides. However, this method can have limitations, including the cost of the reagent and the potential for kinetic resolution with sterically hindered amines. acs.org
To overcome these limitations, simpler and more robust protocols have been developed. One such method is a three-component system involving the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.netacs.orgnih.gov This rapid reaction forms a pair of diastereoisomeric iminoboronate esters, which show well-resolved, baseline-separated signals for the imino proton in the ¹H NMR spectrum, facilitating easy integration and ee determination. researchgate.netnih.gov Another approach utilizes inorganic cyclodiphosph(III)azane CDAs, which react with chiral amines and are subsequently quaternized to produce sharp, distinct signals in ³¹P NMR spectra, suitable for direct integration. rsc.org
Table 1: Selected Chiral Derivatizing Agents (CDAs) for Amine Analysis via NMR
| Chiral Derivatizing Agent (CDA) | Analyte Type | Key Features |
|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Primary & Secondary Amines, Alcohols | Forms stable diastereomeric amides/esters; requires ¹H and ¹⁹F NMR for accurate analysis. acs.org |
| 2-Formylphenylboronic acid / (S)-BINOL | Primary Amines | Rapid, three-component reaction; forms iminoboronate esters with well-resolved ¹H NMR signals. researchgate.netnih.gov |
| Δ-Ir(ppy)₂(MeCN)₂ / Salicylaldehyde | Primary Amines, Amino Alcohols | Three-component system forms stable diastereomeric complexes with an Iridium(III) metal center; provides multiple diastereotopic resonances. acs.orgnih.gov |
| Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid (TBBA) | Primary Amines, Secondary Alcohols | Provides large differences in chemical shifts (Δδ); enantiomeric purity can be determined by ¹⁹F NMR. acs.org |
| Inorganic Cyclodiphosph(III)azane Reagents | Primary Amines | Forms covalent bond followed by quaternization; analysis by ³¹P NMR provides sharp, well-resolved signals. rsc.org |
Unlike CDAs, Chiral Solvating Agents (CSAs) interact non-covalently with the enantiomers of the analyte, forming transient diastereomeric complexes (solvates). rsc.orgresearchgate.net This interaction induces a sufficient difference in the magnetic environment of the enantiomers to cause chemical shift non-equivalence in the NMR spectrum. nih.gov The process is typically rapid and reversible, and the sample can be analyzed directly without a reaction workup. rsc.org
The choice of solvent is crucial, as the separation of signals (anisochrony) is often most pronounced in non-polar deuterated solvents like CDCl₃ or C₆D₆. rsc.org A wide range of CSAs have been developed for amines, with 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (a BINOL derivative) being particularly noteworthy for its effectiveness. rsc.orgnih.govacs.org Benzene tricarboxamide-based hydrogelators have also been shown to act as effective CSAs for the NMR detection of chirality and enantiopurity in amines. rsc.org The selection of the optimal CSA for a specific analyte often involves screening a library of potential agents to find the one that provides the best spectral resolution. nih.govacs.org
Table 2: Common Chiral Solvating Agents (CSAs) for Amine Analysis via NMR
| Chiral Solvating Agent (CSA) | Analyte Type | Mechanism of Interaction |
|---|---|---|
| (S)-BINOL and derivatives | Primary & Secondary Amines | Forms transient diastereomeric host-guest complexes through hydrogen bonding and other non-covalent interactions. rsc.org |
| (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Primary & Secondary Amines | Acts as an effective chiral solvating agent, particularly for secondary amines. rsc.orgacs.org |
| Benzene tricarboxamide-based hydrogelators | Amines | Forms a gel network that provides a chiral environment, leading to distinct chemical shifts for enantiomers. rsc.org |
| Whelk-O Reagent | Broad applicability, including amines and sulfoxides | Forms diastereomeric complexes leading to enantiomeric differentiation. acs.org |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by a chiral molecule. ntu.edu.sg This technique is exceptionally sensitive to the stereochemistry of molecules and is a powerful tool for studying chiral compounds like pyrrolidine (B122466) derivatives. ntu.edu.sgnih.gov
A non-zero CD signal is only observed for chiral molecules containing a chromophore (a light-absorbing group) in proximity to the stereocenter. ntu.edu.sg The resulting CD spectrum, which plots the differential absorption versus wavelength, is unique to a specific enantiomer and its mirror image for the other enantiomer. This makes CD spectroscopy an excellent method for confirming the absolute configuration of a chiral compound by comparing its experimental spectrum to that of a known standard or to theoretical calculations. nih.gov Furthermore, CD spectroscopy is highly sensitive to the conformational changes in molecules, which can be influenced by solvent, temperature, or binding to other molecules. ntu.edu.sgnih.gov In the context of chiral amines, complexation with other molecules can induce or alter the CD signal, providing a basis for chiral recognition. rsc.org
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. By itself, MS is considered "chirally blind" because enantiomers have identical masses and thus cannot be distinguished directly. acs.orgnih.gov However, its speed, specificity, and sensitivity make it an invaluable tool for chiral analysis when used in conjunction with a chiral selector or a separation technique. bohrium.comnih.gov
Chiral analysis by MS is typically achieved through indirect or direct methods. bohrium.com
Indirect Methods: These involve coupling MS with a chiral separation technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Capillary Electrophoresis (CE). nih.gov The enantiomers are first separated on a chiral stationary phase and then detected by the mass spectrometer.
Direct Methods: These methods involve introducing a chiral selector directly into the MS experiment. The analyte enantiomers form diastereomeric complexes with a chiral reference molecule, and these complexes can be differentiated based on their stability, fragmentation patterns in tandem MS (MS/MS), or ion mobility. nih.govnih.gov For example, diastereomeric complexes formed with a metal ion and a chiral ligand can exhibit different dissociation energies, which can be measured and used to quantify the enantiomeric composition. acs.org
A novel technique, Mass-Selected Photoelectron Circular Dichroism (MS-PECD), offers a way to directly measure enantiomeric excess in a mass spectrometer by correlating the mass of an ion with the circular dichroism of its corresponding photoelectron. spectroscopyonline.com
Fluorescence spectroscopy is an exceptionally sensitive technique that can be harnessed for chiral recognition. This method typically involves the use of a chiral fluorescent sensor or probe that interacts differently with the two enantiomers of an analyte. mdpi.comrsc.org This differential interaction leads to a measurable change in the fluorescence properties of the probe, such as its intensity (quenching or enhancement), emission wavelength, or fluorescence lifetime. rsc.org
For instance, a chiral probe based on a binaphthyl derivative can exhibit significant fluorescence enhancement upon forming a complex with one enantiomer of an amino acid, while showing a much weaker response to the other enantiomer. rsc.orgnih.gov The magnitude of the fluorescence change can be correlated with the concentration of the target enantiomer, allowing for quantitative analysis. mdpi.com The enantiomeric fluorescence enhancement ratio (ef), which compares the fluorescence change induced by each enantiomer, serves as a measure of the sensor's selectivity. mdpi.com By measuring the fluorescence response at various enantiomeric compositions, a calibration curve can be constructed to determine the enantiomeric excess of an unknown sample. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination
Structural Elucidation Techniques for Chiral Pyrrolidine Systems (e.g., X-ray Crystallography for Diastereomers)
The unambiguous determination of the stereochemistry of chiral pyrrolidine derivatives relies on a combination of sophisticated analytical methods. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide valuable information about the connectivity and relative stereochemistry of a molecule, X-ray crystallography stands as the definitive method for establishing the absolute configuration and detailed three-dimensional structure, particularly in the case of diastereomers.
The principle behind using X-ray crystallography to distinguish between diastereomers lies in their different physical properties. Diastereomers, being non-superimposable, non-mirror images, possess distinct crystal packing arrangements. This results in unique unit cell dimensions and space groups, which can be unequivocally determined through single-crystal X-ray diffraction analysis.
A case in point involves the structural analysis of complex heterocyclic systems incorporating a pyrrolidine ring. For instance, in a study of a spiro-pyrrolidine derivative containing a dichlorophenyl moiety, X-ray crystallography revealed the precise conformation of the pyrrolidine ring. lookchem.com The analysis showed that the pyrrolidine ring adopts an envelope conformation, a common feature for this five-membered ring system. lookchem.com This level of detail is critical for understanding the steric and electronic environment around the chiral centers.
The formation of diastereomeric salts is a common and powerful strategy to facilitate the crystallographic analysis of chiral amines like pyrrolidine derivatives. By reacting a racemic or enantiomerically enriched pyrrolidine with a chiral resolving agent, such as tartaric acid, a pair of diastereomeric salts is formed. These salts can often be separated by fractional crystallization, and subsequent X-ray analysis of a single crystal from each fraction provides the absolute configuration of both the pyrrolidine and the resolving agent.
The crystallographic data obtained from such an analysis is comprehensive and includes:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group: The symmetry of the crystal lattice.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Detailed geometric parameters of the molecule.
Torsion Angles: Information about the conformation of the molecule and its substituents.
This wealth of data allows for the unequivocal assignment of the absolute configuration (R or S) at each chiral center.
While X-ray crystallography is the gold standard, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for the structural elucidation of pyrrolidine derivatives. In chiral molecules, protons on a methylene (B1212753) group (CH₂) adjacent to a stereocenter can become diastereotopic and exhibit distinct chemical shifts and coupling constants. This phenomenon can provide valuable clues about the local stereochemical environment. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of the entire molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.
The following interactive tables summarize hypothetical, yet representative, analytical data for a chiral pyrrolidine derivative.
Table 1: Hypothetical Crystallographic Data for a Diastereomeric Salt of (S)-2-(3,4-dichlorobenzyl)pyrrolidine
| Parameter | Value |
| Empirical Formula | C₁₁H₁₄Cl₂N⁺ · C₄H₅O₆⁻ |
| Formula Weight | 428.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(1) |
| c (Å) | 12.567(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1037.8(4) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.370 |
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| C2 | 62.5 | 3.55 | m | - |
| C3 | 25.8 | 1.80-1.95 | m | - |
| C4 | 22.1 | 1.65-1.78 | m | - |
| C5 | 46.9 | 3.05 (dd), 2.90 (dd) | dd, dd | 11.5, 5.0; 11.5, 8.5 |
| C1' | 40.2 | 3.10 (dd), 2.75 (dd) | dd, dd | 13.5, 6.0; 13.5, 8.0 |
| C1'' | 140.1 | - | - | - |
| C2'' | 132.8 | 7.45 | d | 2.0 |
| C3'' | 130.5 | - | - | - |
| C4'' | 130.8 | - | - | - |
| C5'' | 128.7 | 7.40 | d | 8.2 |
| C6'' | 131.2 | 7.15 | dd | 8.2, 2.0 |
Emerging Research Areas and Future Perspectives for Chiral S 2 3,4 Dichlorobenzyl Pyrrolidine and Its Analogs
Development of Next-Generation Enantioselective Synthetic Pathways
The synthesis of chiral pyrrolidines, including functionalized analogs of (S)-2-(3,4-dichlorobenzyl)pyrrolidine, is moving beyond classical resolutions and proline-based transformations. Researchers are actively developing more atom-economical, sustainable, and versatile enantioselective methods.
Key developments include the use of 1,3-dipolar cycloaddition reactions, which provide a highly regio- and stereoselective route to polysubstituted pyrrolidines. thieme-connect.comthieme-connect.com This method is particularly powerful for generating molecular diversity, as the structure of the final product can be easily tuned by changing the starting materials. thieme-connect.com Another significant advancement is the emergence of light-driven synthetic processes. For instance, a photocatalytic, atom-economical method has been developed to access enantiomerically enriched 1-pyrroline (B1209420) derivatives, which can serve as precursors to functionalized pyrrolidines. nih.gov This approach utilizes a chiral-at-rhodium catalyst to control stereoselectivity in a radical/polar cascade reaction. nih.gov
Table 1: Comparison of Modern Enantioselective Synthetic Pathways for Pyrrolidine (B122466) Analogs
| Synthetic Pathway | Core Principle | Key Advantages | Representative Application |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of azomethine ylides with chiral dipolarophiles. thieme-connect.comthieme-connect.com | High regio- and stereoselectivity, atom economy, structural diversity. thieme-connect.com | Synthesis of novel pyranopyrrolidines from carbohydrate-derived enones. thieme-connect.com |
| Light-Driven Radical/Polar Cascade | Photocatalysis combined with a chiral catalyst to control a radical cascade reaction. nih.gov | Atom economy, use of light as a traceless reagent, access to unique pyrroline (B1223166) structures. nih.gov | Enantioselective synthesis of substituted 1-pyrrolines using a chiral-at-rhodium catalyst. nih.gov |
| Chemoenzymatic Synthesis | One-pot combination of a chemical reaction (e.g., photochemical) with a highly selective enzymatic transformation. nih.gov | High enantioselectivity (>99% ee), reduced purification steps, improved process efficiency. nih.gov | One-pot photoenzymatic conversion of pyrrolidine into chiral N-Boc-protected 3-aminopyrrolidine. nih.gov |
| Organocatalytic Spirocyclization | Organocatalytic conjugate addition followed by reductive cyclization. thieme-connect.dethieme-connect.de | Creation of complex 3D structures, access to novel spirocyclic systems. thieme-connect.dethieme-connect.de | Enantioselective synthesis of spirocyclic pyrrolidines containing oxetane (B1205548) or azetidine (B1206935) motifs. thieme-connect.dethieme-connect.de |
Exploration of Novel Catalytic Applications Beyond Traditional Organocatalysis
While the pyrrolidine core is a well-established motif in organocatalysis, primarily for enamine and iminium ion activation, its catalytic utility is expanding into new realms. mdpi.comrsc.org The focus is on designing pyrrolidine analogs that can participate in a wider range of transformations, including those driven by light or involving metals and enzymes in cooperative systems.
One major area of exploration is the use of pyrrolidine-based catalysts in photoredox catalysis. By modifying the pyrrolidine scaffold, researchers aim to create catalysts that can engage in light-induced radical processes, significantly broadening the scope of accessible reactions beyond traditional polar, two-electron pathways. researchgate.net This allows for novel carbon-carbon and carbon-heteroatom bond formations under mild conditions.
Hybrid catalytic systems are also a key frontier. The combination of pyrrolidine organocatalysts with metal catalysts or enzymes in a single pot enables reaction sequences that would be difficult to achieve otherwise. nih.gov For example, a pyrrolidine catalyst could generate a chiral intermediate that is then consumed by a metal catalyst in a subsequent cross-coupling reaction. Similarly, chemoenzymatic cascades are being designed where an organocatalytic step creates a substrate for a highly selective enzymatic transformation, leading to products with exceptional enantiopurity. nih.gov These integrated approaches enhance synthetic efficiency and can provide access to complex molecules with high precision. nih.gov Furthermore, pyrrolidine-based chiral ionic liquids are being developed as recyclable and highly efficient organocatalysts for reactions like asymmetric Michael additions. capes.gov.br
Table 2: Emerging Catalytic Applications of Chiral Pyrrolidine Analogs
| Catalytic System | Pyrrolidine Analog Type | Novel Reaction Type | Significance |
|---|---|---|---|
| Photoredox/Organo-catalysis | Modified pyrrolidine scaffolds | Light-induced radical transformations. researchgate.net | Expands reactivity beyond traditional polar mechanisms to new bond formations. |
| Chemoenzymatic Cascades | Standard or functionalized pyrrolidines | One-pot organocatalytic/enzymatic sequences. nih.gov | Achieves ultra-high enantioselectivity and process efficiency for complex targets. |
| Chiral Ionic Liquids | Pyrrolidine-based pyridinium (B92312) salts | Asymmetric Michael additions. capes.gov.br | Combines high catalytic efficiency with catalyst recyclability for greener processes. |
| Cooperative Catalysis | Pyrrolidine sulfonamides | Mannich and Michael reactions with enhanced stereocontrol. rsc.org | Integration with other catalysts (e.g., Lewis acids) to achieve higher activity and selectivity. |
Integration of Advanced Analytical and Spectroscopic Techniques for Real-Time Chiral Monitoring
The development of complex enantioselective reactions necessitates parallel advancements in analytical techniques capable of monitoring chirality in real-time. For reactions involving this compound and its analogs, rapid and accurate determination of the enantiomeric excess (ee) is crucial for optimization and mechanistic studies.
Chromatographic methods remain central to chiral analysis, with high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) being the most common approach. nih.gov However, the focus is shifting towards faster and more versatile techniques. Supercritical fluid chromatography (SFC) is gaining traction due to its high speed and reduced solvent consumption. nih.gov For real-time monitoring, techniques that can be coupled directly to a reaction vessel are highly desirable.
Mass spectrometry (MS) is emerging as a powerful tool for direct chiral analysis, bypassing the need for chromatographic separation in some cases. acs.org Ion Mobility-Mass Spectrometry (IM-MS) is particularly promising, as it can separate chiral molecules in the gas phase based on their size, shape, and charge, offering analysis on a millisecond timescale. acs.org This makes it a candidate for real-time monitoring of reaction kinetics. Other MS-based kinetic methods rely on the differential reaction rates of enantiomers with a chiral reagent to quantify ee. acs.org In addition to MS, capillary electrophoresis (CE) offers high separation efficiency and very short analysis times, making it another viable option for rapid chiral analysis. nih.gov
Table 3: Advanced Analytical Techniques for Real-Time Chiral Monitoring
| Technique | Principle of Chiral Discrimination | Advantages for Real-Time Monitoring | Limitations |
|---|---|---|---|
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. nih.govchromatographyonline.com | High reliability and broad applicability. SFC offers higher speed. | Often requires sampling and offline analysis; method development can be time-consuming. chromatographyonline.com |
| Capillary Electrophoresis (CE) | Differential migration in an electric field, often using a chiral selector in the buffer. nih.gov | High separation efficiency, rapid analysis, minimal sample consumption. nih.gov | Lower sensitivity compared to MS; coupling can be complex. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of chiral ions based on their collision cross-section (shape/size) in the gas phase. acs.org | Extremely fast analysis (milliseconds), direct detection without chromatography. acs.org | Requires specialized instrumentation; separation is not guaranteed for all enantiomers. |
| Kinetic Method MS | Quantification based on different signal abundances of diastereomeric complexes or fragments formed from enantiomers. acs.org | High sensitivity and speed; no chromatographic separation needed. | Requires suitable chiral reagents and careful calibration. |
Predictive Modeling and Machine Learning Applications in Chiral Pyrrolidine Chemistry
The traditional, often empirical, approach to catalyst design is being revolutionized by predictive modeling and machine learning (ML). researchgate.netrsc.org For chiral pyrrolidine chemistry, these computational tools offer a path to accelerate the discovery of new, highly effective catalysts and to optimize reaction conditions with unprecedented speed and efficiency.
Machine learning models, such as neural networks and support vector machines, are being trained on large datasets of reaction outcomes. chemistryworld.comnih.gov By learning the complex relationships between a catalyst's structure and its performance (e.g., yield and enantioselectivity), these models can predict the effectiveness of a novel, in silico designed pyrrolidine catalyst before it is ever synthesized in the lab. researchgate.netnumberanalytics.com This allows researchers to rapidly screen vast virtual libraries of potential catalysts and prioritize the most promising candidates for experimental validation, dramatically reducing the time and resources spent on trial-and-error synthesis. acs.org
Beyond catalyst discovery, ML is being applied to reaction optimization. By analyzing how factors like solvent, temperature, and substrate structure influence the outcome, ML algorithms can suggest optimal conditions to maximize yield and enantioselectivity. rsc.orgsapiosciences.com This data-driven approach complements the chemical intuition of researchers, providing quantitative guidance for decision-making. researchgate.net The ultimate goal is the creation of self-driving laboratories where automated robotic systems perform experiments guided by real-time ML feedback, leading to a new paradigm of on-demand catalyst development and optimization. rsc.org
Table 4: Machine Learning Applications in Chiral Pyrrolidine Catalyst Development
| ML Application | Typical Algorithms | Predicted Property | Impact on Research |
|---|---|---|---|
| Catalyst Discovery | Support Vector Machines, Kernel Ridge Regression, Neural Networks. researchgate.netnih.gov | Enantioselectivity (ee), reaction yield, catalyst activity. chemistryworld.comnumberanalytics.com | Accelerates design by enabling rapid in silico screening of large virtual catalyst libraries. acs.org |
| Reaction Optimization | Bayesian Optimization, Random Forest. | Optimal reaction conditions (temperature, solvent, concentration). rsc.org | Reduces the number of experiments needed to find high-performing reaction conditions. |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models. nih.gov | Physicochemical and ADMET properties of new analogs. sapiosciences.comnih.gov | Guides the design of analogs with desirable drug-like properties from early stages. |
| Mechanistic Insight | Dimensionality reduction (e.g., PCA), clustering algorithms. researchgate.net | Key structural features correlated with high selectivity. | Helps chemists understand the origins of stereoselectivity to inform rational catalyst design. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
